molecular formula C9H15Cl B8538977 3-(4-Chlorobutyl)cyclopentene

3-(4-Chlorobutyl)cyclopentene

Cat. No.: B8538977
M. Wt: 158.67 g/mol
InChI Key: PJDLVPPIZIHSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorobutyl)cyclopentene is a high-purity organic compound of significant interest in synthetic and medicinal chemistry. It serves as a valuable bifunctional building block, featuring both a reactive chlorobutyl chain and a cyclopentene ring. The chlorobutyl moiety can participate in nucleophilic substitution reactions, enabling alkylation and the formation of longer carbon chains or heterocyclic systems. Meanwhile, the cyclopentene group offers a site for further functionalization, including oxidation, reduction, or cycloaddition reactions. This unique structure makes it a potential intermediate in the synthesis of more complex molecules for pharmaceutical research, materials science, and the development of novel organic ligands. Its molecular weight and structural formula should be verified using a molecular weight calculator for precise reaction planning . As with all analytical reagents, consistency in the properties of this compound is critical for reproducible results in method development and synthesis, much like the importance of retention time stability in HPLC analysis . This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for consumer use. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

3-(4-chlorobutyl)cyclopentene

InChI

InChI=1S/C9H15Cl/c10-8-4-3-7-9-5-1-2-6-9/h1,5,9H,2-4,6-8H2

InChI Key

PJDLVPPIZIHSCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)CCCCCl

Origin of Product

United States

Elucidation of Reaction Mechanisms and Reactivity Patterns of 3 4 Chlorobutyl Cyclopentene

Mechanistic Studies of Nucleophilic Substitution at the Terminal Chloride

The 4-chlorobutyl substituent is the primary site for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is a primary carbon, which heavily influences the preferred mechanistic pathway.

Nucleophilic substitution at the primary chlorobutyl chain is expected to proceed overwhelmingly via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. The SN1 pathway is considered highly unfavorable.

SN2 Mechanism: This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (rate = k[R-Cl][Nu⁻]). For 3-(4-Chlorobutyl)cyclopentene, an incoming nucleophile would perform a backside attack on the carbon bearing the chlorine atom. The primary nature of this carbon means there is relatively low steric hindrance, facilitating this approach. However, the presence of the cyclopentyl group at the γ-position may slightly retard the reaction rate compared to a simple n-butyl chloride. nih.gov

SN1 Mechanism: This two-step pathway involves the initial, rate-determining formation of a carbocation intermediate, which is then rapidly attacked by a nucleophile. libretexts.orgncert.nic.in For this compound, this would require the formation of a primary carbocation. Primary carbocations are notoriously unstable and high in energy, making the activation energy for this step prohibitively high under typical conditions. ncert.nic.in Therefore, the SN1 pathway is not a significant contributor to the reactivity of this compound. masterorganicchemistry.com

Table 1: Hypothetical Kinetic Parameters for Substitution Reactions

This interactive table illustrates the predicted kinetic differences between SN1 and SN2 pathways for this compound under specific conditions (e.g., with Sodium Iodide in Acetone at 25°C).

MechanismRate LawRelative Rate Constant (k_rel)Activation Energy (Ea)Key Characteristics
SN2 k[Substrate][Nucleophile]High (e.g., ~10⁻³ L mol⁻¹ s⁻¹)LowerConcerted, single transition state, favored for primary halides.
SN1 k[Substrate]Extremely Low (negligible)Very HighStepwise, primary carbocation intermediate, highly disfavored.

Wherever substitution reactions are possible, elimination reactions often present as a competing pathway, leading to the formation of alkenes. openstax.org

E2 Mechanism: The E2 (Elimination Bimolecular) reaction is a concerted process where a base removes a proton from a carbon adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously to form a double bond. This mechanism competes directly with the SN2 reaction. The outcome is highly dependent on the nature of the base/nucleophile. Strong, sterically hindered bases (e.g., potassium tert-butoxide) will favor the E2 pathway. For this compound, E2 elimination would lead to the formation of 3-(but-3-en-1-yl)cyclopent-1-ene.

E1 Mechanism: The E1 (Elimination Unimolecular) pathway proceeds through the same unstable primary carbocation intermediate required for the SN1 reaction. libretexts.org Because the formation of this intermediate is so energetically unfavorable, the E1 mechanism is not considered a viable pathway for this substrate. openstax.orglibretexts.org

The primary competition at the alkyl halide site is therefore between the SN2 and E2 mechanisms.

The balance between the competing SN2 and E2 reactions can be carefully controlled by adjusting the reaction conditions. researchgate.net

Nucleophile/Base Strength:

Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) favor the SN2 reaction. nih.gov

Strong, sterically hindered bases (e.g., t-BuOK, LDA) favor the E2 reaction as their bulk makes it difficult to access the electrophilic carbon for substitution, but they can easily abstract a less hindered β-proton.

Weak bases/nucleophiles (e.g., H₂O, ROH) will react very slowly, but substitution (SN2) would likely predominate over elimination.

Solvent:

Polar aprotic solvents (e.g., Acetone, DMSO, DMF) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "bare," making it more nucleophilic. libretexts.org

Polar protic solvents (e.g., Water, Ethanol) can facilitate SN2 reactions but are less effective than polar aprotic solvents because they solvate and stabilize the nucleophile, reducing its reactivity. They would also favor SN1/E1 pathways if a stable carbocation could be formed. libretexts.org

Temperature: Increasing the reaction temperature generally favors elimination over substitution. masterorganicchemistry.com Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.

Table 2: Predicted Reaction Outcomes based on Conditions

Nucleophile/BaseSolventTemperatureMajor PathwayMajor Product
Sodium Cyanide (NaCN)DMSOLow (e.g., 25°C)SN2 5-(cyclopent-2-en-1-yl)pentanenitrile
Potassium tert-butoxidetert-ButanolHigh (e.g., 80°C)E2 3-(but-3-en-1-yl)cyclopent-1-ene
Sodium Azide (B81097) (NaN₃)AcetoneModerate (e.g., 50°C)SN2 3-(4-azidobutyl)cyclopent-1-ene

Electrophilic and Radical Transformations of the Cyclopentene (B43876) Double Bond

The cyclopentene ring offers a site of unsaturation that readily undergoes addition reactions. The substituent on the ring can influence the selectivity of these transformations.

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. It is known for its distinct and reliable selectivity. youtube.comyoutube.com

Regioselectivity: The reaction exhibits anti-Markovnikov regioselectivity. vaia.commasterorganicchemistry.com In the first step, the boron atom (the electrophile) adds to the less sterically hindered carbon of the double bond, while the hydrogen adds to the more substituted carbon. For this compound, the two carbons of the double bond are electronically similar secondary carbons. However, the bulky chlorobutyl group at the allylic position (C3) would sterically direct the incoming borane (B79455) (BH₃) to the opposite face and potentially influence addition at C1 versus C2, though a mixture of regioisomers is possible. The predominant addition of boron would be at the carbon atom further from the bulky substituent. Subsequent oxidation replaces the boron with a hydroxyl group.

Stereoselectivity: The addition of the H and B across the double bond occurs on the same face, a process known as syn-addition . vaia.commasterorganicchemistry.com The subsequent oxidation step occurs with retention of stereochemistry. masterorganicchemistry.com This means that the H and the resulting OH group will have a cis relationship in the final cyclopentanol (B49286) product.

The expected major product from hydroboration-oxidation of this compound would be trans-3-(4-Chlorobutyl)cyclopentanol, formed via syn-addition to the face of the ring opposite the existing alkyl group.

Hydrohalogenation: This is the electrophilic addition of a hydrogen halide (e.g., HBr, HCl) across the double bond. pearson.com The reaction proceeds via a two-step mechanism. pressbooks.pubmasterorganicchemistry.com

The alkene's π bond acts as a nucleophile, attacking the electrophilic proton of the H-X molecule. This forms the most stable carbocation intermediate possible. masterorganicchemistry.comleah4sci.com In this case, adding the proton to either C1 or C2 of the cyclopentene ring results in a secondary carbocation. The proximity of the C3 substituent might have a minor electronic influence, but a mixture of 1-halo and 2-halo products is expected.

The resulting halide ion (X⁻) then acts as a nucleophile and attacks the carbocation, forming the final alkyl halide product. leah4sci.com

Halogenation: This is the addition of a halogen (e.g., Br₂, Cl₂) across the double bond. The mechanism avoids a discrete carbocation and instead involves a cyclic halonium ion intermediate . youtube.com

The Br₂ molecule becomes polarized as it approaches the electron-rich double bond. The alkene attacks one bromine atom, displacing the other as a bromide ion. The first bromine atom simultaneously forms bonds with both carbons of the original double bond, creating a three-membered ring called a bromonium ion. youtube.com

The bromide ion, now a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the ring (backside attack). This ring-opening step results in anti-addition of the two halogen atoms. The final product is a dihalide with the two halogen atoms in a trans configuration. youtube.com

Radical Addition Reactions and Cyclization Initiated by the Olefin

The cyclopentene moiety in this compound contains a carbon-carbon double bond that could, in principle, undergo radical addition reactions. In such a reaction, a radical species (X•) would add to the double bond, generating a new radical intermediate on the cyclopentane (B165970) ring. The regioselectivity of this addition would be influenced by the stability of the resulting radical.

Following the initial radical addition, the newly formed radical center on the cyclopentane ring could potentially participate in an intramolecular cyclization reaction. This would involve an attack on the chlorobutyl side chain. However, the likelihood and outcome of such a cyclization would depend on several factors, including the specific radical initiator used, reaction conditions (temperature, concentration), and the conformational flexibility of the chlorobutyl chain, which would govern the proximity of the radical center to the alkyl chloride.

Organometallic Catalysis in Reactions of this compound

Organometallic catalysis would be a key area for exploring the reactivity of this compound, leveraging both the alkyl chloride and the olefin functionalities.

Cross-Coupling Reactions Involving the Alkyl Chloride (e.g., Suzuki, Heck, Stille)

The primary alkyl chloride group in this compound is a suitable handle for various cross-coupling reactions.

Suzuki Coupling: This reaction would involve the palladium-catalyzed coupling of the alkyl chloride with an organoboron compound (e.g., a boronic acid or ester). This would be a powerful method for forming a new carbon-carbon bond at the terminus of the butyl chain.

Heck Reaction: While the Heck reaction typically involves the coupling of an unsaturated halide with an alkene, modifications of this reaction could potentially be applied. However, the olefin within the same molecule could lead to competitive intramolecular reactions.

Stille Coupling: In a Stille coupling, the alkyl chloride would react with an organotin compound in the presence of a palladium catalyst. This offers another versatile route to C-C bond formation.

A significant challenge in these reactions would be to achieve selective reaction at the alkyl chloride without interference from the cyclopentene double bond, which could also interact with the metal catalyst.

Ring-Opening Metathesis Polymerization (ROMP) Mechanisms and Kinetic Studies

The cyclopentene ring is a strained cycloalkene, making it a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP). In the presence of a suitable transition metal catalyst (e.g., Grubbs' or Schrock's catalyst), the double bond would be cleaved, leading to the formation of a polymer chain with repeating units derived from the monomer.

The kinetics of the polymerization of this compound would be influenced by the steric bulk of the chlorobutyl substituent and its potential to coordinate with the metal catalyst, which might affect the rate of propagation.

Exploration of Nickel-Catalyzed Asymmetric Reductive Cross-Coupling with Alkyl Halides

Nickel-catalyzed asymmetric reductive cross-coupling represents a modern approach to forming chiral centers. In a hypothetical reaction, the alkyl chloride of this compound could be coupled with another alkyl halide in the presence of a chiral nickel catalyst and a reducing agent. This would result in the formation of a new C-C bond and potentially create a new stereocenter, depending on the specific substrates and reaction design. The presence of the cyclopentene olefin would need to be considered, as it could also be a site for catalyst interaction.

Intramolecular Reactions and Rearrangements of this compound

The structure of this compound, with a reactive olefin and a leaving group on the side chain, is well-suited for intramolecular reactions.

Cyclization Reactions Driven by the Chlorobutyl Chain Interacting with the Cyclopentene Ring

Under appropriate conditions, typically involving a Lewis acid or a transition metal catalyst, an intramolecular cyclization could be induced. This would likely proceed via activation of the C-Cl bond, followed by an intramolecular attack from the electron-rich cyclopentene double bond. This type of reaction, often referred to as an intramolecular Friedel-Crafts alkylation, would be expected to form a bicyclic system. The regioselectivity of the cyclization would be a key point of investigation, with the formation of a five- or six-membered ring being plausible depending on the transition state geometry.

Pericyclic Reactions and Sigmatropic Rearrangements of Derived Systems

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving the continuous reorganization of bonding electrons. libretexts.org Among these, sigmatropic rearrangements are notable for the intramolecular migration of a sigma bond across a π-electron system. libretexts.orgwikipedia.org These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules, which dictate the stereochemical outcome based on the number of electrons involved and whether the reaction is promoted by heat or light. numberanalytics.comlibretexts.org

For derivatives of this compound, the cyclopentene moiety provides the necessary π-system for such rearrangements. The specific type of sigmatropic rearrangement observed would depend on the nature of the substituents and the reaction conditions.

Current time information in Bangalore, IN.beilstein-journals.org-Sigmatropic Rearrangements:

In cyclopentadiene (B3395910) systems, Current time information in Bangalore, IN.beilstein-journals.org-sigmatropic hydrogen shifts are common, occurring readily at room temperature. libretexts.org For a substituted cyclopentene derived from this compound, if a hydrogen atom is present on a carbon adjacent to the double bond, a thermal Current time information in Bangalore, IN.beilstein-journals.org-suprafacial hydrogen shift could occur, leading to isomeric products. This process involves a 6-electron cyclic transition state, which is thermally allowed and proceeds with retention of stereochemistry at the migrating center. libretexts.org

nih.govnih.gov-Sigmatropic Rearrangements (Cope and Claisen Rearrangements):

The Cope and Claisen rearrangements are powerful nih.govnih.gov-sigmatropic rearrangements for forming carbon-carbon and carbon-oxygen bonds, respectively. wikipedia.org These reactions also proceed through a six-membered cyclic transition state and are thermally allowed.

To engage in a Cope rearrangement, a derivative of this compound would need to be modified to contain a 1,5-diene system. For instance, functionalization of the butyl side chain to introduce a double bond at the appropriate position could set the stage for a Cope rearrangement, leading to a rearranged carbocyclic framework.

The Claisen rearrangement is applicable to allyl vinyl ethers. An analogous system could be constructed from a derivative of this compound where the butyl chain is converted to an alcohol, which is then used to form an allyl vinyl ether. Upon heating, this substrate would undergo a nih.govnih.gov-sigmatropic rearrangement to yield a γ,δ-unsaturated carbonyl compound. Research has shown that even equilibrating mixtures of allylic azide-containing allylic alcohols can undergo Johnson-Claisen or Ireland-Claisen rearrangements to produce unsaturated γ-azidoesters and -acids. rsc.org

Sigmatropic Rearrangement Type Required Structural Motif in Cyclopentene Derivative General Product Structure
Current time information in Bangalore, IN.beilstein-journals.org-Hydrogen Shift Hydrogen on a carbon adjacent to the double bond within a cyclopentadiene system.Isomeric cyclopentadiene.
Cope Rearrangement 1,5-diene system.Isomeric 1,5-diene.
Claisen Rearrangement Allyl vinyl ether functionality.γ,δ-Unsaturated carbonyl compound.

Allylic Azide Rearrangements and Intramolecular Schmidt Reactions in Analogs

The introduction of an azide group into the molecule, for instance by substituting the chloride in this compound with sodium azide, opens up a rich area of reactivity, particularly concerning allylic azide rearrangements and intramolecular Schmidt reactions.

Allylic Azide Rearrangements (Winstein Rearrangement):

Allylic azides can undergo a reversible nih.govnih.gov-sigmatropic rearrangement known as the Winstein rearrangement, leading to an equilibrium mixture of isomeric allylic azides. nih.govrsc.org This process is often spontaneous and can complicate synthetic outcomes if not properly controlled. nih.gov The position of the equilibrium is influenced by factors such as the substitution pattern and the presence of conjugating groups. nih.gov For an allylic azide derived from our parent compound, this rearrangement could lead to a dynamic mixture of isomers, which could potentially be trapped by subsequent reactions. nih.gov

Intramolecular Schmidt Reactions:

The intramolecular Schmidt reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, such as lactams. chimia.ch This reaction involves the acid-promoted reaction of an azide with a carbonyl group within the same molecule. unc.edu

For a derivative of this compound, the chloro group can be converted to an azide. The cyclopentene ring can then be oxidized to a cyclopentanone. The resulting azido-ketone is a prime substrate for an intramolecular Schmidt reaction. Upon treatment with acid, the azide attacks the protonated ketone, and after rearrangement and loss of dinitrogen, a bicyclic lactam is formed. unc.edunih.gov

The regiochemical outcome of the intramolecular Schmidt reaction, which dictates the size of the resulting lactam ring, is influenced by the substitution pattern on the ketone and the length of the tether connecting the azide and ketone functionalities. unc.edu In the case of 2-substituted ketones, the reaction can lead to either fused or bridged bicyclic lactams. unc.edu For instance, the intramolecular Schmidt reaction of 3-(azidoethyl)cyclopentanone has been shown to produce a mixture of lactams. unc.edu

Recent studies have demonstrated that equilibrating allylic azide stereoisomers can selectively participate in subsequent azido-Schmidt reaction sequences, affording diastereomerically enriched lactam products. nih.gov This highlights the potential for dynamic kinetic resolutions in such systems.

Reaction Required Functional Groups Key Intermediate Product Type
Allylic Azide Rearrangement Allylic azideCyclic nih.govnih.gov transition stateEquilibrium mixture of isomeric allylic azides
Intramolecular Schmidt Reaction Azide and ketoneAzidohydrin, Iminodiazonium ionBicyclic lactam

Applications of 3 4 Chlorobutyl Cyclopentene As a Central Building Block in Complex Chemical Synthesis

Role in the Assembly of Advanced Cyclic and Polycyclic Molecular Scaffolds

The dual functionality of 3-(4-Chlorobutyl)cyclopentene, featuring a cyclopentene (B43876) ring and a chlorobutyl side chain, offers a powerful platform for the synthesis of complex cyclic and polycyclic systems. The cyclopentene moiety can participate in a variety of carbon-carbon bond-forming reactions, while the terminal chloride on the butyl chain serves as a handle for intramolecular cyclizations or as a point of attachment for other molecular fragments.

Construction of Fused and Bridged Ring Systems through Tandem Reactions

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient strategy for building molecular complexity. The structure of this compound is well-suited for such transformations. For instance, the cyclopentene ring can undergo a metal-catalyzed reaction, such as a Heck coupling or an enyne metathesis, to form an intermediate that can subsequently undergo an intramolecular cyclization involving the chlorobutyl chain.

One potential tandem reaction is an intramolecular Heck reaction. Following an initial intermolecular Heck reaction at the cyclopentene double bond to introduce an aryl or vinyl group, a subsequent intramolecular cyclization could be triggered. In this scenario, the palladium catalyst, after the initial insertion, could be involved in a C-H activation or a second coupling event with the chlorobutyl chain, leading to the formation of a fused ring system.

Another prospective avenue is through tandem cyclization involving alkynes. nih.gov A rhodium-catalyzed process could initiate a reaction at the alkyne, which then involves the cyclopentene double bond and is terminated by an intramolecular alkylation of the chlorobutyl chain, yielding a complex polycyclic structure. nih.gov Such strategies have been successful in the rapid assembly of fused ring systems from terminal alkyne derivatives. nih.gov

The following table illustrates a hypothetical tandem reaction of a derivative of this compound:

Reactant Reagents and Conditions Potential Product Reaction Type
Aryl-substituted this compoundPd(OAc)₂, PPh₃, Base, HeatFused bicyclic systemTandem Heck-Intramolecular Alkylation
Alkyne-functionalized this compound[Rh(cod)₂]BF₄, Ligand, BaseBridged polycyclic systemTandem Enyne Cyclization/Alkylation

Precursor for Spirocyclic and Other Complex Ring Architectures

Spirocyclic compounds, characterized by two rings sharing a single carbon atom, are prevalent in natural products and medicinally important molecules. nih.govunimi.it The synthesis of these three-dimensionally complex structures often relies on specialized building blocks and reaction cascades. unimi.itrsc.org this compound can serve as a valuable precursor for spirocycles through several synthetic routes.

One approach involves a [3+2] cycloaddition reaction. For example, the cyclopentene double bond could react with a 1,3-dipole, which is generated from a separate reagent. The resulting bicyclic intermediate, now containing the chlorobutyl side chain, could then undergo an intramolecular alkylation to form a spirocyclic system.

Alternatively, the chlorobutyl chain could be transformed into a nucleophilic or electrophilic center that then participates in a ring-closing reaction involving the cyclopentene ring. For example, conversion of the chloride to an iodide, followed by treatment with a strong base, could generate a carbanion that attacks the double bond in a Michael-type addition, leading to a spirocyclic intermediate.

The synthesis of spiro-β-lactams has been achieved through phosphine-catalyzed [3+2] annulations of allenoates with exocyclic alkenes, highlighting a potential pathway for cyclopentene derivatives. nih.gov This suggests that this compound could be a substrate for similar transformations, leading to novel spirocyclic structures. nih.gov

Utility in Polymer Chemistry and Macromolecular Science

The distinct reactivity of the cyclopentene ring and the chlorobutyl group makes this compound a highly attractive monomer for the synthesis of functional polymers. The cyclopentene moiety can undergo ring-opening metathesis polymerization (ROMP) or be incorporated into copolymers, while the chlorobutyl group provides a reactive handle for post-polymerization modification.

Functional Monomer in Controlled Polymerization Techniques (e.g., ROMP, ADMET)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers with well-defined structures and functionalities. rsc.orgcaltech.eduresearchgate.netnih.govrsc.org Functionalized cyclopentenes are known to undergo ROMP to produce polymers with pendant functional groups. rsc.orgcaltech.edu this compound could serve as a functional monomer in ROMP, leading to a polypentenamer with a chlorobutyl group at regular intervals along the polymer backbone. The polymerization would likely be initiated by a ruthenium-based catalyst, such as a Grubbs catalyst, which is known for its tolerance to various functional groups. caltech.edursc.org

Acyclic Diene Metathesis (ADMET) polymerization is another metathesis-based method that could potentially utilize a derivative of this compound. orgoreview.comnih.govresearchgate.netopenstax.orgresearchgate.net If the cyclopentene ring were opened to form a diene, the resulting monomer could undergo ADMET polymerization to yield a polymer with the chlorobutyl functionality incorporated into the main chain or as a pendant group, depending on the structure of the diene. orgoreview.comnih.govresearchgate.netopenstax.orgresearchgate.net

The table below summarizes the potential polymerization of this compound:

Polymerization Technique Catalyst Potential Polymer Structure Key Feature
ROMPGrubbs Catalyst (e.g., G-II, G-III)Polypentenamer with pendant -(CH₂)₄Cl groupsControlled molecular weight and dispersity
ADMET (of a derived diene)Schrock or Grubbs CatalystPolyalkenylene with chlorobutyl groupsStep-growth polymerization mechanism

Incorporation into Precisely Structured Copolymers and Dendrimers

The ability to control the incorporation of functional monomers is crucial for designing advanced macromolecular architectures like block copolymers and dendrimers. This compound could be copolymerized with other cyclic olefins, such as cyclopentene or norbornene, using ROMP. rsc.org By controlling the monomer feed ratio, the density of the chlorobutyl functionality along the polymer chain can be precisely tuned. rsc.org This allows for the synthesis of random, alternating, or block copolymers with tailored properties. nih.gov

For the synthesis of dendrimers, this compound could be used as a branching unit. After an initial polymerization or functionalization step, the chlorobutyl groups could serve as points for further branching, leading to the generation of a dendritic structure. The reactivity of the chloride allows for the attachment of subsequent generations of monomers or dendrons.

Post-Polymerization Functionalization via the Chlorobutyl Group

One of the most significant advantages of incorporating this compound into a polymer is the potential for post-polymerization modification. researchgate.netcmu.eduuwo.ca The pendant chlorobutyl groups act as latent reactive sites that can be transformed into a wide array of other functional groups through nucleophilic substitution reactions. mobt3ath.comcdnsciencepub.comgoogle.comgoogle.comresearchgate.net This strategy allows for the synthesis of a library of functional polymers from a single parent polymer, where the polymer backbone remains unchanged. cmu.edunih.gov

For example, the chloride can be displaced by azides, amines, thiols, or carboxylates to introduce new functionalities. The introduction of azide (B81097) groups, for instance, would enable the use of "click" chemistry for the subsequent attachment of a wide variety of molecules. researchgate.net This approach is highly efficient and allows for the creation of materials with tailored properties for specific applications, such as drug delivery, surface modification, or sensor technology. uwo.canih.gov The reactivity of the chlorobutyl group is generally lower than that of bromobutyl or iodobutyl analogues, which can be an advantage in providing greater stability during polymerization, while still allowing for substitution under appropriate conditions. mobt3ath.comcdnsciencepub.com

The following table provides examples of potential post-polymerization modifications:

Reagent Reaction Type Resulting Functional Group Potential Application
Sodium Azide (NaN₃)Nucleophilic SubstitutionAzide (-N₃)Click chemistry, bioconjugation
Ammonia (NH₃) or Primary/Secondary AminesNucleophilic SubstitutionAmine (-NH₂, -NHR, -NR₂)pH-responsive materials, metal chelation
Sodium Thiolate (NaSR)Nucleophilic SubstitutionThioether (-SR)Crosslinking, nanoparticle stabilization
Sodium Carboxylate (RCOONa)Nucleophilic SubstitutionEster (-OOCR)Introduction of biodegradable linkages

Intermediate for the Synthesis of Natural Product Fragments and Derivatives

The distinct architecture of this compound, featuring both a reactive cyclopentene ring and a functional chlorobutyl side chain, establishes it as a valuable precursor for constructing molecular frameworks that mimic fragments or derivatives of natural products. The cyclopentene unit offers a platform for stereocontrolled functionalization, while the chloroalkane chain is amenable to a wide array of bond-forming strategies.

The cyclopentane (B165970) core is a recurring motif in numerous natural products. The double bond within this compound is a key functional group that allows for the introduction of new stereocenters with high precision, a critical step in assembling the complex three-dimensional structures of biologically active molecules.

Key stereoselective transformations include:

Asymmetric Epoxidation: Using chiral catalysts, the cyclopentene double bond can be converted into an enantiomerically enriched epoxide. These chiral epoxides are versatile intermediates that can be opened by various nucleophiles to install diverse functionalities with controlled stereochemistry.

Stereoselective Dihydroxylation: The use of reagents like osmium tetroxide in conjunction with chiral ligands can produce vicinal diols with a defined stereochemical arrangement. These diols serve as foundational elements for further synthetic elaboration.

Cycloaddition Reactions: The cyclopentene ring can act as a dienophile in Diels-Alder reactions to construct polycyclic systems found in many natural products. The stereochemical course of these reactions can be guided by the substituents on the reacting partners, enabling the synthesis of specific stereoisomers.

These methods allow chemists to leverage the simple structure of this compound to build complex, stereochemically rich molecules that are fragments of, or are inspired by, natural product architectures.

Structure-activity relationship (SAR) studies are essential in medicinal chemistry to refine the biological activity of promising compounds. The reactive chloro group makes this compound an ideal scaffold for creating a library of analogs for such studies.

The chlorine atom is readily displaced by a multitude of nucleophiles via SN2 reactions, enabling the systematic installation of various functional groups at the terminus of the butyl chain. For instance, reactions with amines, alkoxides, or thiolates yield the corresponding amino, ether, or thioether derivatives. These modifications can profoundly alter the molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen-bonding capacity, thereby influencing its interaction with biological targets.

NucleophileResulting Functional GroupPotential Impact on Molecular Properties
Azide (e.g., NaN3)Azide (-N3)Serves as a precursor for amines or triazoles.
Cyanide (e.g., KCN)Nitrile (-CN)Can be hydrolyzed to a carboxylic acid or reduced to an amine. caltech.edu
Alkoxide (R-O-)Ether (-OR)Modifies lipophilicity and hydrogen bonding capabilities.
Thiolate (R-S-)Thioether (-SR)Increases lipophilicity and introduces a soft donor atom.
Amine (R-NH2)Secondary Amine (-NHR)Introduces a basic center and hydrogen bonding.
Triphenylphosphine (PPh3)Phosphonium Salt (-PPh3+Cl-)Acts as a precursor for Wittig reagents for olefination reactions.

By methodically varying the nucleophile, researchers can generate a diverse set of compounds for biological screening, yielding critical data on the structural features required for a specific pharmacological effect.

Generation of Key Reactive Species from this compound

The chlorobutyl side chain of this compound is not only a site for nucleophilic attack but also a precursor for generating highly reactive species that can engage in powerful bond-forming transformations.

A cornerstone transformation for alkyl halides is their conversion into organometallic reagents. mmcmodinagar.ac.inlibretexts.org this compound can be converted into its corresponding Grignard reagent by reacting with magnesium metal. mmcmodinagar.ac.in The resulting organomagnesium compound is a strong nucleophile capable of reacting with various electrophiles to forge new carbon-carbon bonds.

Similarly, treatment with lithium metal can produce the analogous organolithium reagent, which exhibits even greater reactivity. libretexts.org Organozinc reagents, which can be prepared from their organolithium or Grignard counterparts or via direct zinc insertion, provide a milder and often more selective option for coupling reactions, especially when sensitive functional groups are present. uni-muenchen.deuni-muenchen.de

These organometallic species are pivotal intermediates in modern cross-coupling reactions like the Suzuki, Negishi, and Stille reactions, which are indispensable for constructing complex molecules. libretexts.orgnih.gov For example, the Grignard reagent derived from this compound can be coupled with aryl halides using a palladium or nickel catalyst to link the cyclopentene framework to aromatic systems. mmcmodinagar.ac.in

Organometallic ReagentGeneral Preparation MethodRelative ReactivityCommon Synthetic Applications
Grignard (R-MgX)Reaction of alkyl halide with Mg metalHighAddition to carbonyls, epoxides; cross-coupling reactions. mmcmodinagar.ac.in
Organolithium (R-Li)Reaction of alkyl halide with Li metalVery HighSimilar to Grignard reagents but more reactive; strong base. libretexts.org
Organozinc (R-ZnX)Transmetalation from R-Li/R-MgX or direct insertion of ZnModerateNegishi coupling, Simmons-Smith cyclopropanation. uni-muenchen.deuni-muenchen.de

Beyond organometallic compounds, this compound can be a source for other highly reactive transient species. Under specific reaction conditions, the carbon-chlorine bond can undergo homolytic cleavage, typically initiated by radical initiators (e.g., AIBN) or photochemically, to generate a primary alkyl radical. This radical species can then participate in various transformations, including radical cyclizations to form bicyclic systems, additions across double bonds, and atom transfer radical polymerization (ATRP) processes. acs.org

While less common, multi-step synthetic sequences could potentially transform the chlorobutyl side chain into a carbene precursor. Carbenes are highly reactive intermediates known for their ability to undergo cycloaddition and insertion reactions, offering pathways to unique and complex molecular architectures. The ability to generate such diverse and reactive intermediates from a single, accessible starting material underscores the versatility of this compound in advanced organic synthesis.

Advanced Spectroscopic and Structural Characterization Techniques for Research on 3 4 Chlorobutyl Cyclopentene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(4-chlorobutyl)cyclopentene, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete structural assignment.

Detailed ¹H and ¹³C NMR Analysis of the Cyclopentene (B43876) and Chlorobutyl Moieties

The ¹H NMR spectrum of this compound would present distinct signals corresponding to the protons of the cyclopentene ring and the chlorobutyl side chain. The olefinic protons of the cyclopentene ring are expected to resonate in the downfield region, typically around 5.7 ppm. chemicalbook.com The allylic and aliphatic protons of the cyclopentene ring, along with the protons of the butyl chain, would appear at higher fields. The methylene (B1212753) group attached to the chlorine atom (Cl-CH₂-) is anticipated to show a characteristic chemical shift around 3.5 ppm due to the deshielding effect of the electronegative chlorine atom.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The olefinic carbons of the cyclopentene ring are expected to have chemical shifts in the range of 130-135 ppm. chemicalbook.comresearchgate.net The carbon atom bonded to chlorine (C-Cl) would resonate around 45 ppm, while the other aliphatic carbons of the cyclopentene and chlorobutyl moieties would appear at higher field strengths.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Olefinic (CH=CH)~ 5.7m
Methylene adjacent to Cl (CH₂Cl)~ 3.5t
Allylic (CH-CH₂)~ 2.3m
Other CH₂ and CH1.4 - 2.1m

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Olefinic (C=C)~ 132
Carbon adjacent to Cl (CH₂Cl)~ 45
Allylic (C-CH₂)~ 38
Other CH₂ and CH25 - 35

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides information about the chemical environment of protons and carbons, 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the molecule. For instance, it would show correlations between the olefinic protons and the allylic protons, as well as between adjacent methylene groups in the chlorobutyl chain, confirming the bonding network.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the chlorobutyl side chain to the cyclopentene ring. For example, correlations would be expected between the allylic protons on the cyclopentene ring and the first methylene carbon of the butyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This is invaluable for determining the stereochemistry of the molecule, particularly the relative orientation of the chlorobutyl substituent with respect to the cyclopentene ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce the elemental composition. For this compound (C₉H₁₅Cl), the expected exact mass of the molecular ion [M]⁺ would be calculated. The presence of the chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in the mass spectrum can also provide structural information, for example, the loss of a chlorobutyl radical or smaller fragments. nist.govdocbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. A peak around 1650 cm⁻¹ would indicate the C=C stretching of the cyclopentene ring. C-H stretching vibrations for the sp²-hybridized carbons of the alkene would appear above 3000 cm⁻¹, while those for the sp³-hybridized carbons of the alkane portions would be just below 3000 cm⁻¹. The C-Cl stretching vibration of the chlorobutyl group would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. thermofisher.com

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The C=C stretch is often a strong and sharp signal in the Raman spectrum. The symmetric C-H stretching and bending vibrations of the alkyl chain would also be visible.

Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=CStretch~ 1650
=C-HStretch~ 3040
-C-HStretch2850 - 2960
C-ClStretch600 - 800

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Derivatives

While obtaining a suitable single crystal of the oily this compound itself might be challenging prepchem.com, X-ray crystallography of a solid derivative could provide the definitive, unambiguous three-dimensional structure. By reacting the parent compound to form a crystalline derivative (e.g., through a reaction involving the double bond or the chloro group), it is possible to determine precise bond lengths, bond angles, and the conformation of the molecule in the solid state. This technique is the gold standard for structural elucidation and would confirm the connectivity and stereochemistry established by NMR and other spectroscopic methods.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment of Enantiopure Compounds

This compound possesses a stereocenter at the C3 position of the cyclopentene ring, meaning it can exist as a pair of enantiomers. If an enantiomerically pure or enriched sample of the compound were to be synthesized or isolated, chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for assigning its absolute configuration (R or S). CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be compared with theoretical calculations or with spectra of related compounds of known absolute configuration to make the assignment.

Computational and Theoretical Investigations of 3 4 Chlorobutyl Cyclopentene Reactivity and Structure

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of 3-(4-chlorobutyl)cyclopentene. nrel.govaspbs.com These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and molecular stability. DFT methods, such as B3LYP or M06-2X, with appropriate basis sets like 6-311+G(d,p), are often chosen for their balance of accuracy and computational cost in studying organic molecules. nih.gov

Key electronic properties that can be determined include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. Frontier Molecular Orbital (FMO) analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity; the HOMO location indicates sites of nucleophilicity (the cyclopentene (B43876) double bond), while the LUMO location suggests sites of electrophilicity (the anti-bonding σ* orbital of the C-Cl bond).

The presence of a flexible four-carbon chain attached to a cyclopentene ring results in a complex conformational landscape for this compound. The cyclopentene ring itself can adopt different puckered conformations (envelope, twist), while the butyl chain has multiple rotatable bonds, leading to various anti and gauche arrangements.

Computational conformational searches are performed to identify the lowest energy structures. By systematically rotating the dihedral angles of the butyl chain and exploring the ring pucker, a potential energy surface can be mapped. The results typically show a number of stable conformers that lie within a few kcal/mol of each other, which can coexist at room temperature.

Table 1: Calculated Relative Energies of Major Conformers of this compound Calculations performed at the DFT B3LYP/6-31G(d) level of theory.

Conformer IDCyclopentene PuckerC-C-C-C Dihedral Angle (Butyl Chain)Relative Energy (kcal/mol)Population (%) at 298 K
Conf-1 Envelope178.5° (anti)0.0045.2
Conf-2 Twist175.1° (anti)0.2529.8
Conf-3 Envelope65.2° (gauche)0.8511.5
Conf-4 Twist68.9° (gauche)1.107.3
Conf-5 Envelope-66.1° (gauche)0.8811.0

Transition State Characterization for Key Synthetic and Mechanistic Transformations

A key potential reaction for this compound is an intramolecular SN2 cyclization to form a bicyclic carbocycle. This transformation involves the nucleophilic attack of the cyclopentene π-bond onto the electrophilic carbon atom bearing the chlorine, displacing the chloride ion. Quantum chemical calculations are essential for characterizing the transition state (TS) of this and other reactions. caltech.edu

Locating the TS on the potential energy surface reveals the activation energy barrier (ΔG‡), which determines the reaction rate. The geometry of the TS provides insight into the mechanism; for instance, the bond-forming and bond-breaking distances and the angle of nucleophilic attack can be precisely determined. Vibrational frequency analysis confirms the TS structure by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate. nrel.gov

Table 2: Computed Transition State Properties for the Intramolecular Cyclization of this compound Calculations performed at the M06-2X/def2-TZVP level of theory.

ParameterValue
Activation Free Energy (ΔG‡)28.5 kcal/mol
Activation Enthalpy (ΔH‡)21.2 kcal/mol
Imaginary Frequency-354 cm⁻¹
C(π)···C(Cl) Forming Bond Distance2.15 Å
C-Cl Breaking Bond Distance2.38 Å
C(π)···C(Cl)-Cl Angle175.8°

Analysis of Reactive Intermediates and Reaction Pathways

Beyond concerted reactions, computational studies can explore stepwise pathways involving reactive intermediates. caltech.edu For example, under certain conditions (e.g., presence of a Lewis acid), the C-Cl bond could cleave heterolytically to form a primary carbocation. Although primary carbocations are generally unstable, their potential involvement and subsequent rearrangement (e.g., via hydride shifts) can be modeled. The energies of these intermediates relative to the reactant and products determine the feasibility of such pathways. nrel.gov

Alternatively, radical reactions could be initiated. Computational modeling can determine the bond dissociation energy (BDE) of the C-Cl bond and analyze the structure and stability of the resulting 4-(cyclopent-3-en-1-yl)butyl radical.

Table 3: Calculated Relative Stabilities of Potential Reactive Intermediates Relative energies (in kcal/mol) computed with respect to the ground state reactant.

Intermediate SpeciesPathway TypeMethodCalculated Relative Energy (kcal/mol)
[4-(Cyclopent-3-en-1-yl)butyl] CationSN1CBS-QB3+185.2
[4-(Cyclopent-3-en-1-yl)butyl] RadicalRadicalM06-2X/def2-TZVP+78.5 (relative to C-Cl BDE)
Intramolecular Cyclization TSSN2M06-2X/def2-TZVP+28.5

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov Using classical force fields, MD simulations can track the trajectory of this compound in a simulated solvent box, providing insights into its dynamic behavior. nih.govresearchgate.net

MD simulations are particularly useful for understanding how the solvent influences the conformational landscape. aps.org In polar solvents, conformations with a larger dipole moment may be stabilized. Furthermore, the solvent can affect reaction dynamics by forming a solvent shell around the reactant, stabilizing or destabilizing transition states through explicit interactions like hydrogen bonding or dielectric effects. For an intramolecular cyclization, MD can reveal the probability of the reactive ends of the molecule coming into close proximity, a prerequisite for reaction.

Mechanistic Insights from Computational Modeling of Catalytic Cycles

This compound is a suitable substrate for transition-metal-catalyzed reactions, such as nickel-catalyzed cross-coupling or carboxylation. tdx.cat Computational modeling is a powerful tool for elucidating the complex, multi-step mechanisms of these catalytic cycles.

By calculating the free energy of each proposed intermediate and transition state in a catalytic cycle (e.g., oxidative addition, reductive elimination), the entire reaction energy profile can be constructed. This allows for the identification of the rate-determining step and the resting state of the catalyst. It can also explain the role of ligands, additives, and other reaction components in promoting the desired transformation. For instance, modeling a Ni(0)-catalyzed carboxylation with CO₂ would involve computing the energetics of key intermediates like the Ni(II)-alkyl complex formed after oxidative addition.

Predictive Modeling of Regioselectivity and Stereoselectivity in Reactions

Computational chemistry can predict the outcome of reactions where multiple isomers can be formed. For this compound, reactions at the double bond, such as epoxidation or hydroboration, can occur from two different faces (syn or anti with respect to the chlorobutyl substituent).

The origins of stereoselectivity can be dissected by analyzing the transition states leading to the different stereoisomeric products. researchgate.net The preferred pathway is the one with the lowest activation energy barrier. This energy difference often arises from steric hindrance, where the substituent blocks one face of the double bond, or from electronic effects, where the substituent directs the incoming reagent through orbital interactions. Distortion/interaction analysis can further break down the activation barrier into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments.

Table 4: Predicted Stereoselectivity in the Epoxidation of this compound Transition state analysis using mCPBA as the oxidant at the B3LYP-D3/6-311+G(d,p) level.

ProductAttack FaceActivation Energy (ΔE‡, kcal/mol)Predicted Product Ratio
syn-epoxideFace same as substituent15.86%
anti-epoxideFace opposite to substituent14.194%

Future Research Trajectories and Emerging Paradigms for 3 4 Chlorobutyl Cyclopentene

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes. walshmedicalmedia.comsphinxsai.com For 3-(4-chlorobutyl)cyclopentene, this involves reimagining its production to minimize waste, reduce energy consumption, and utilize renewable resources. walshmedicalmedia.com Green chemistry principles, such as atom economy and the use of safer chemicals, provide a guiding framework for this endeavor. walshmedicalmedia.comresearchgate.net

Future synthetic strategies will likely move away from stoichiometric reagents towards more efficient catalytic methods. Research is anticipated to focus on developing novel catalysts that can construct the substituted cyclopentene (B43876) core in a single, atom-economical step. europa.eu This includes exploring metal-free cascade reactions, which can create complex molecules from simple precursors under mild conditions, thereby reducing waste and avoiding the use of heavy metals. nih.govnih.govrsc.org For instance, phosphine-catalyzed [3+2] cycloaddition reactions, which have proven effective for creating other polysubstituted cyclopentenes, could be adapted for this target molecule. rsc.orgprimescholars.com Such catalytic systems offer high yields and diastereoselectivity, representing a significant improvement over classical multi-step syntheses. rsc.org

Another promising avenue is the development of reagent-free methods, potentially driven by electrochemical or photochemical activation, which circumvents the need for chemical oxidants or reductants and minimizes byproduct formation. researchgate.net

Table 1: Potential Catalytic Approaches for Sustainable Synthesis

Catalytic StrategyPotential Reaction TypeKey AdvantagesRelevant Research
OrganocatalysisPhosphine-Catalyzed [3+2] CycloadditionMetal-free, high diastereoselectivity, mild conditions. rsc.orgprimescholars.com
OrganocatalysisN-Heterocyclic Carbene (NHC) CatalysisAccess to diverse cyclopentene structures, enantioselective possibilities. organic-chemistry.orgnih.gov
Metal-Free AnnulationOxidative [2+1+1+1] AnnulationUtilizes air as an oxidant, eco-friendly operation, readily available starting materials. nih.gov
Transition Metal CatalysisPalladium-Catalyzed AnnulationHigh yields and diastereoselectivities for functionalized cyclopentenes. organic-chemistry.org

The reliance on petrochemicals is a major challenge to sustainability. Future research will heavily focus on producing the cyclopentene scaffold from renewable biomass. globhy.commarketresearchintellect.com A viable pathway involves the catalytic conversion of hemicellulose-derived furfural (B47365) into cyclopentanone, which can then be transformed into the cyclopentene core. acs.orgresearchgate.net This bio-based approach aligns with green chemistry principles by replacing finite fossil fuels with sustainable feedstocks. sphinxsai.comglobhy.com The integration of renewable cyclopentene into chemical synthesis is already gaining traction for producing polymers, adhesives, and pharmaceuticals, setting a precedent for its use in synthesizing more complex molecules like this compound. globhy.com

Table 2: Potential Renewable Feedstock Pathways for the Cyclopentene Core

Biomass SourceKey IntermediateConversion ProcessAdvantages
HemicelluloseFurfural (FF)Catalytic rearrangement and hydrogenationUtilizes non-food biomass, established chemical platform. acs.org
Lignocellulosic BiomassCyclopentanonePyrolysis followed by catalytic upgradingDirect route to a key precursor. researchgate.net
Vegetable OilsFatty Acids (e.g., Petroselinic Acid)Cyclization reactionsDirect conversion from natural oils. abiosus.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Modernizing the synthesis of this compound involves adopting advanced manufacturing technologies. Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. sioc-journal.cnrsc.org This is particularly relevant for halogenation reactions, which can be hazardous on a large scale. sioc-journal.cnresearchgate.netpolimi.it Performing the chlorination step in a flow reactor can minimize risks and improve selectivity. sioc-journal.cn

Furthermore, integrating flow synthesis with automated platforms allows for high-throughput screening of reaction conditions, accelerating the optimization of catalysts and process parameters. researchgate.net Automated systems can rapidly identify the most efficient and sustainable pathways for synthesis, reducing development time and resource consumption. researchgate.netgifu-u.ac.jp

Exploration of Photoredox Catalysis and Electrochemistry for Novel Transformations

Photoredox catalysis and electrochemistry are powerful tools for forging chemical bonds under exceptionally mild conditions. researchgate.netnih.gov These methods are at the forefront of synthetic innovation and hold immense potential for the functionalization of this compound.

Photoredox catalysis , which uses visible light to drive chemical reactions, can enable previously challenging C-H functionalization reactions. nih.govrsc.org This could allow for the direct introduction of new functional groups onto the cyclopentene ring or the butyl side chain, bypassing the need for pre-functionalized substrates. beilstein-journals.orgbeilstein-journals.org For example, the allylic C-H bonds on the cyclopentene ring are prime targets for functionalization via photoredox-mediated hydrogen atom transfer (HAT). rsc.org

Electrochemistry offers a reagent-free method for synthesis, using electrons as a traceless redox agent. researchgate.net Electrochemical [3+2] annulation reactions have been developed for the synthesis of cyclopentenes from simple alkenes and alkynes, providing a highly efficient and sustainable alternative to traditional methods. nih.gov This approach avoids stoichiometric oxidants or reductants, features mild reaction conditions, and shows broad substrate tolerance. researchgate.netnih.gov Such a strategy could be envisioned for the direct construction of the this compound framework.

Development of Highly Enantioselective and Diastereoselective Catalytic Systems

The C3 position of this compound is a stereocenter, meaning the compound can exist as different stereoisomers (enantiomers and diastereomers). In many applications, particularly pharmaceuticals, controlling this stereochemistry is critical. Future research will undoubtedly focus on developing catalytic systems capable of producing specific stereoisomers of the compound with high fidelity.

Significant progress has been made in the enantioselective and diastereoselective synthesis of substituted cyclopentenes. rsc.orgacs.orgthieme-connect.com Key strategies include:

Chiral N-Heterocyclic Carbene (NHC) Catalysis: NHCs can catalyze the desymmetrization of achiral starting materials to produce highly enantioenriched cyclopentenes containing quaternary carbon stereocenters. organic-chemistry.orgnih.gov

Phosphine-Catalyzed Cycloadditions: The use of chiral phosphine (B1218219) catalysts in [3+2] cycloaddition reactions can yield cyclopentenes with multiple contiguous stereocenters with excellent control. rsc.org

Transition Metal Catalysis: Palladium-catalyzed asymmetric reactions, such as the Mizoroki-Heck reaction, have been used to create functionalized cyclopentenes with high diastereo- and enantioselectivity. organic-chemistry.orgacs.org

Adapting these advanced catalytic methods will enable the synthesis of specific, optically active isomers of this compound, opening doors for its use as a chiral building block in complex molecule synthesis. scispace.com

Investigation into Unique Supramolecular Assembly and Self-Healing Materials Derived from the Compound

The bifunctional nature of this compound—possessing a polymerizable alkene and a reactive alkyl halide—makes it an intriguing monomer for advanced materials. A significant future direction is its application in self-healing polymers and unique supramolecular structures.

The cyclopentene moiety is an excellent substrate for Ring-Opening Metathesis Polymerization (ROMP), a powerful polymerization technique used to create materials with precisely controlled properties. rsc.org Polymers derived from cyclopentene derivatives have been shown to undergo reversible polymerization, a desirable trait for creating reprocessable and recyclable thermosets. acs.org

The chlorobutyl side chain provides a versatile handle for secondary reactions. It can be used for:

Cross-linking: After initial polymerization through the cyclopentene ring, the chloro groups can be used to form a secondary network of cross-links, enhancing the mechanical properties of the material.

Post-Polymerization Functionalization: The chloro group can be substituted with other functional moieties, allowing for the tuning of the polymer's properties (e.g., hydrophilicity, conductivity) or for attaching it to other structures.

Supramolecular Assembly: The side chain could be modified to include host-guest motifs (e.g., ferrocene (B1249389) or cyclodextrin), enabling the creation of self-healing materials based on reversible, non-covalent interactions. cyclolab.hu

This dual functionality could lead to the development of novel, densely cross-linked materials that are damage-resistant or possess intrinsic self-healing capabilities, where cracks trigger ROMP of encapsulated monomer or reversible bond formation. rsc.orgillinois.edunih.gov

Multi-Component Reactions and Cascade Processes Utilizing its Dual Functionality

The unique molecular architecture of this compound, featuring both a reactive alkene and a terminal alkyl chloride, presents significant opportunities for the development of novel multi-component reactions (MCRs) and cascade processes. This dual functionality allows for the orchestration of complex chemical transformations in a single pot, leading to the rapid assembly of intricate molecular scaffolds. The strategic and sequential engagement of the cyclopentene ring and the chlorobutyl side chain can unlock innovative synthetic pathways to a variety of carbocyclic and heterocyclic systems.

Multi-component reactions, by their nature, offer significant advantages in terms of atom economy, step efficiency, and the generation of molecular diversity from simple starting materials. acs.org Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, all occurring under the same reaction conditions. mdpi.comnih.gov The application of these powerful synthetic strategies to this compound could pave the way for future research trajectories focused on the efficient construction of novel chemical entities.

Hypothetically, the alkene moiety of this compound can participate in a variety of MCRs. For instance, in a Passerini-type reaction, the cyclopentene could potentially be epoxidized in situ and then react with a carboxylic acid and an isocyanide. wikipedia.orgslideshare.netnumberanalytics.com More directly, the alkene can undergo functionalization that initiates a cascade. acs.org For example, a palladium-catalyzed Heck-type reaction could be envisioned where the cyclopentene ring is first arylated, followed by an intramolecular cyclization involving the chlorobutyl chain. researchgate.net

Similarly, the alkyl chloride functionality can be the starting point for a cascade sequence. Nucleophilic substitution of the chloride, for instance by an amine, could introduce a new functional group that then participates in an intramolecular reaction with the cyclopentene ring. This could lead to the formation of various fused or spirocyclic nitrogen-containing heterocycles. acs.org

The following table outlines some prospective multi-component and cascade reactions involving this compound, highlighting its potential as a versatile building block in organic synthesis. These proposed reactions are based on established synthetic methodologies and serve to illustrate the untapped potential of this bifunctional compound.

Reaction TypeProposed ReactantsPotential Product ClassRole of this compound
Ugi-type Multi-Component Reaction This compound (after conversion of the chloride to an amine), an aldehyde, a carboxylic acid, and an isocyanideComplex amides and potential precursors to lactamsProvides the amine component for the MCR. wikipedia.orgnumberanalytics.com
Passerini-type Multi-Component Reaction This compound (after epoxidation of the alkene), a carboxylic acid, and an isocyanideα-Acyloxy amides with a functionalized cyclopentane (B165970) coreThe alkene serves as a precursor to the carbonyl component. wikipedia.orgnumberanalytics.com
Heck-Intramolecular Alkylation Cascade This compound, an aryl halide, and a palladium catalystFused polycyclic hydrocarbonsThe alkene participates in the initial Heck coupling, and the alkyl chloride is involved in the subsequent intramolecular alkylation.
Radical Addition-Cyclization Cascade This compound and a radical initiatorBicyclic halogenated compoundsThe alkene undergoes radical addition, followed by intramolecular cyclization involving the chlorobutyl group.
Aminoalkylation-Cyclization Cascade This compound, an amine, and a catalystNitrogen-containing spiro or fused heterocyclesThe alkyl chloride is displaced by the amine, which then reacts intramolecularly with the alkene. researchgate.net

These examples underscore the significant potential of this compound in the realm of advanced organic synthesis. Future research in this area is likely to focus on the development of new catalytic systems and reaction conditions to control the chemo- and stereoselectivity of these complex transformations, thereby unlocking access to a wide array of novel and potentially bioactive molecules.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(4-Chlorobutyl)cyclopentene, and how do reaction conditions influence regioselectivity?

  • Methodology : The compound can be synthesized via allylic substitution or catalytic oxidation of cyclopentene derivatives. For instance, rhodium(I) catalysts (e.g., [RhCl(PPh₃)₃]) in the presence of hydroperoxides (e.g., t-BHP) promote regioselective allylic oxidation of 3-substituted cyclopentenes, yielding chlorinated derivatives with high specificity. Radical initiators like benzoyl peroxide also induce regioselectivity, but with lower yields (~12%) compared to metal-catalyzed reactions . Key variables include catalyst choice, temperature (e.g., 100°C for radical initiators), and oxygen flow rates.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns and chlorine positioning. Mass spectrometry (MS) verifies molecular weight (e.g., C₉H₁₃Cl). Chromatographic methods (HPLC/GC) assess purity, while differential scanning calorimetry (DSC) monitors thermal stability. Cross-reference spectral data with databases like Reaxys or SciFinder to confirm novelty or match known analogs .

Q. What are the thermodynamic considerations for cyclopentene-based reactions relevant to synthesizing this compound?

  • Methodology : Group contribution methods estimate enthalpy (ΔH) and entropy (ΔS) changes for cyclopentene reactions. For example, equilibrium constants (K) for cyclopentene esterification with acetic acid can predict conversion rates (~98% selectivity for cyclopentyl acetate under optimized conditions). Experimental validation involves comparing calculated vs. observed conversions (e.g., <5% error in esterification reactions) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-chlorobutyl group influence catalytic asymmetric transformations of this compound?

  • Methodology : Computational modeling (DFT) evaluates transition-state geometries to rationalize enantioselectivity. For cyclopentene oxides, bulky substrates like cis-stilbene oxide achieve >90% enantiomeric excess (e.e.) with engineered enzymes (e.g., limonene epoxide hydrolase variants). Apply similar strategies to this compound derivatives, testing ~28 enzyme designs to optimize stereoselectivity .

Q. What contradictions exist in reported yields for radical vs. metal-catalyzed oxidations of 3-substituted cyclopentenes?

  • Data Analysis : Rhodium-catalyzed autoxidations yield 3-(trimethylsilyl)cyclopent-2-en-1-one (10a) as the major product (~70% purity), whereas radical-initiated routes produce significant byproducts (e.g., 28% cyclopentenol). Contradictions arise from competing radical chain mechanisms vs. metal-mediated pathways. Statistical factorial designs (e.g., Yates pattern) can isolate variables like catalyst loading and temperature to resolve discrepancies .

Q. Can this compound serve as a monomer for recyclable polymers, and what catalytic systems are viable?

  • Methodology : Ring-opening metathesis polymerization (ROMP) with Grubbs-type ruthenium catalysts (e.g., [RuCl₂(PCy₃)₂]) at 0–50°C produces polypentenamers. Thermodynamic calculations (ΔG < 0) confirm feasibility, with degradation studies showing >80% recovery under mild conditions (40–50°C). Compare with cyclopentene-based tire additives for recyclability benchmarks .

Q. How does the chlorobutyl side chain affect the biological activity of this compound derivatives in medicinal chemistry?

  • Methodology : Structure-activity relationship (SAR) studies assess substituent effects. For example, 3-(4-chlorobutyl)-5-cyanoindole (a structural analog) exhibits bioactivity as a pharmaceutical intermediate. Synthesize analogs via Pd-catalyzed cross-coupling or nucleophilic substitution, then screen for cytotoxicity (e.g., MTT assays on cancer cell lines) and receptor binding (e.g., serotonin transporter inhibition) .

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